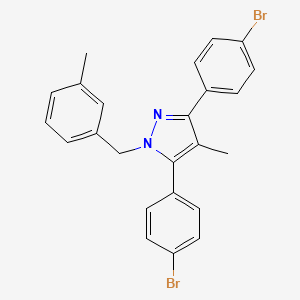
3,5-bis(4-bromophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 3-methylbenzylamine, and acetylacetone.
Condensation Reaction: The first step involves the condensation of 4-bromobenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an imine intermediate.
Cyclization: The imine intermediate is then subjected to cyclization with acetylacetone under reflux conditions to form the pyrazole ring.
Bromination: The final step involves the bromination of the pyrazole ring using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromophenyl groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols or amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-chlorophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole: Similar structure but with chlorine atoms instead of bromine.
3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole: Similar structure but with fluorine atoms instead of bromine.
3,5-bis(4-methylphenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole: Similar structure but with methyl groups instead of bromine.
Uniqueness
The presence of bromine atoms in 3,5-bis(4-bromophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The bromine atoms also contribute to the compound’s ability to participate in halogen bonding interactions, which can influence its binding affinity to molecular targets.
Properties
Molecular Formula |
C24H20Br2N2 |
|---|---|
Molecular Weight |
496.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-methyl-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H20Br2N2/c1-16-4-3-5-18(14-16)15-28-24(20-8-12-22(26)13-9-20)17(2)23(27-28)19-6-10-21(25)11-7-19/h3-14H,15H2,1-2H3 |
InChI Key |
YTABTNFMONJDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


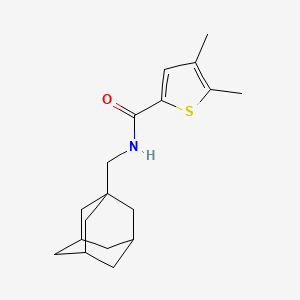
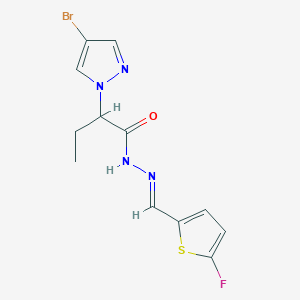
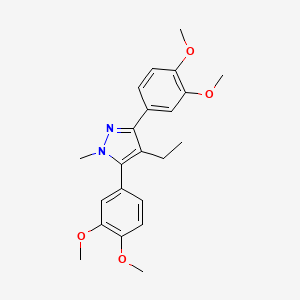
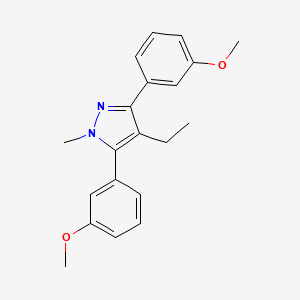
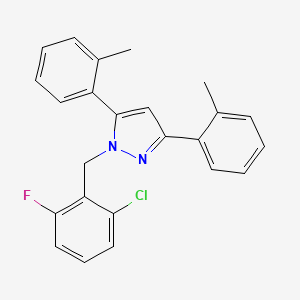
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[4-(1H-tetrazol-1-yl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10921070.png)
![3-methyl-N-(1-methylpiperidin-4-yl)-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921076.png)
![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10921091.png)
![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10921095.png)
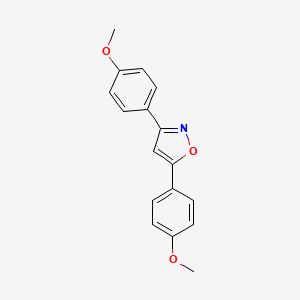
![1,3-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921102.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921105.png)
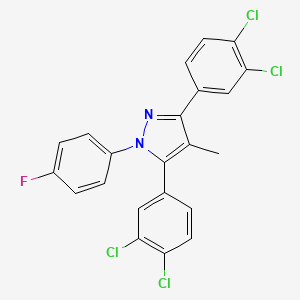
![1-ethyl-3,6-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921128.png)
